(1'R,2S)-2-[(1',2'-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one
Overview
Description
The compound (1’R,2S)-2-[(1’,2’-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one is a fluorinated chromanone derivative Chromanones are a class of organic compounds known for their diverse biological activities and are often used as scaffolds in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with a chromanone core, which can be derived from various precursors such as resorcinol and acetoacetic ester.
Fluorination: Introduction of the fluorine atom at the 6-position can be achieved using electrophilic fluorination reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Protection of Hydroxyl Groups: The dihydroxyethyl group is protected using acetone in the presence of an acid catalyst to form the isopropylidene acetal.
Final Assembly: The protected dihydroxyethyl group is then attached to the chromanone core through a series of condensation and cyclization reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: Reduction of the carbonyl group can be achieved using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can participate in nucleophilic substitution reactions, often with strong nucleophiles like alkoxides or amines.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane, or Jones reagent.
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.
Substitution: Alkoxides, amines, or Grignard reagents.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Fluorinated Compounds: Its fluorinated nature makes it valuable in the study of fluorine chemistry and the development of fluorinated pharmaceuticals.
Biology
Enzyme Inhibition: Potential use as an inhibitor of enzymes that interact with chromanone derivatives.
Antioxidant Activity: Chromanones are known for their antioxidant properties, which could be enhanced by the presence of the fluorine atom.
Medicine
Drug Development: Potential use in the development of new drugs, particularly those targeting oxidative stress-related diseases.
Pharmacokinetics: The fluorine atom can improve the pharmacokinetic properties of drugs, such as their metabolic stability and bioavailability.
Industry
Material Science:
Agrochemicals: Possible use in the development of new agrochemicals with improved efficacy and environmental profiles.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological molecules such as enzymes and receptors. The fluorine atom can enhance binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions. The isopropylidene-protected dihydroxyethyl group can be hydrolyzed under physiological conditions to release the active dihydroxyethyl moiety, which can then participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
6-Fluorochroman-4-one: Lacks the dihydroxyethyl group, making it less versatile in biological applications.
(1’R,2S)-2-[(1’,2’-O-Isopropylidene)dihydroxyethyl]chroman-4-one: Lacks the fluorine atom, which may reduce its efficacy in certain applications.
Chroman-4-one Derivatives: Various derivatives with different substituents at the 2- and 6-positions.
Uniqueness
The combination of the fluorine atom and the isopropylidene-protected dihydroxyethyl group makes this compound unique. The fluorine atom enhances its chemical stability and biological activity, while the protected dihydroxyethyl group allows for controlled release of the active moiety under specific conditions.
This detailed overview provides a comprehensive understanding of (1’R,2S)-2-[(1’,2’-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(2S)-2-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-6-fluoro-2,3-dihydrochromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FO4/c1-14(2)17-7-13(19-14)12-6-10(16)9-5-8(15)3-4-11(9)18-12/h3-5,12-13H,6-7H2,1-2H3/t12-,13+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYQKUOXZBKPFPP-QWHCGFSZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C2CC(=O)C3=C(O2)C=CC(=C3)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H](O1)[C@@H]2CC(=O)C3=C(O2)C=CC(=C3)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40439335 | |
Record name | (2S)-2-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-6-fluoro-2,3-dihydrochromen-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40439335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
797054-19-4 | |
Record name | (2S)-2-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-6-fluoro-2,3-dihydro-4H-1-benzopyran-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=797054-19-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2S)-2-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-6-fluoro-2,3-dihydrochromen-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40439335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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